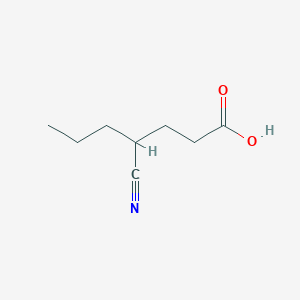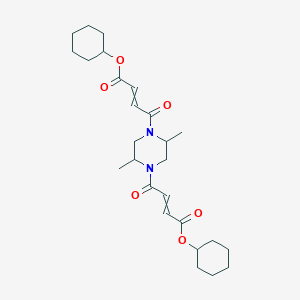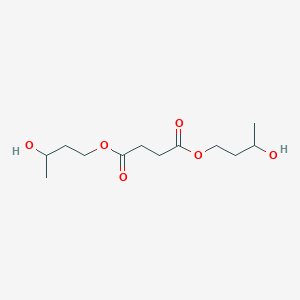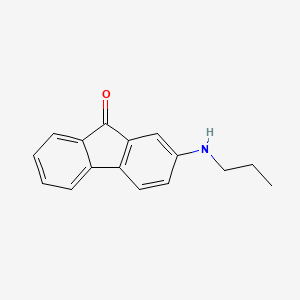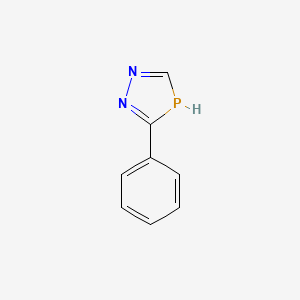
3-phenyl-4H-1,2,4-diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4H-1,2,4-diazaphosphole is a heterocyclic compound that incorporates a phosphorus atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of the phosphorus atom in the ring imparts distinctive characteristics to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-1,2,4-diazaphosphole can be achieved through several methods. One common approach involves the cyclocondensation of 4-phenyl-2-amino-1,3-thiazole with chloromethyl dichlorophosphine. Another method includes the 4+1 cyclocondensation of cycloimmonium salts derived from 4-phenyl-2-amino-1,3-thiazole and 2-aminopyridine with phosphorus trichloride and triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-4H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phosphorus atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diazaphospholes, and various coordination complexes with metals .
Aplicaciones Científicas De Investigación
3-Phenyl-4H-1,2,4-diazaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in anticancer and antibacterial therapies.
Industry: It is utilized in the development of new materials, including flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 3-phenyl-4H-1,2,4-diazaphosphole involves its interaction with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
4H-1,4,2-diazaphospholes: These compounds share a similar ring structure but differ in the position of the nitrogen atoms.
1,2,3-diazaphospholes: These compounds have a different arrangement of the nitrogen and phosphorus atoms within the ring.
Uniqueness
3-Phenyl-4H-1,2,4-diazaphosphole is unique due to its specific arrangement of atoms, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .
Propiedades
Número CAS |
93646-65-2 |
|---|---|
Fórmula molecular |
C8H7N2P |
Peso molecular |
162.13 g/mol |
Nombre IUPAC |
3-phenyl-4H-1,2,4-diazaphosphole |
InChI |
InChI=1S/C8H7N2P/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6,11H |
Clave InChI |
BJCCRVYUUGDLGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=CP2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

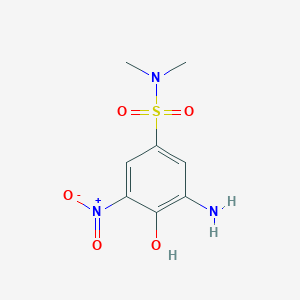
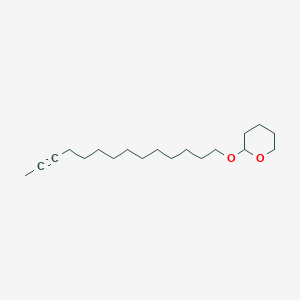

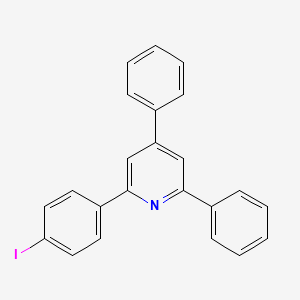

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
